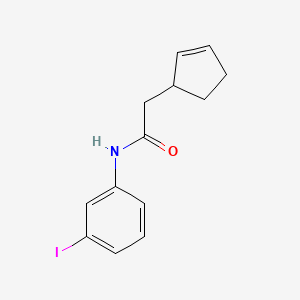

2-(cyclopent-2-en-1-yl)-N-(3-iodophenyl)acetamide

CAS No.:

Cat. No.: VC20731148

Molecular Formula: C13H14INO

Molecular Weight: 327.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14INO |

|---|---|

| Molecular Weight | 327.16 g/mol |

| IUPAC Name | 2-cyclopent-2-en-1-yl-N-(3-iodophenyl)acetamide |

| Standard InChI | InChI=1S/C13H14INO/c14-11-6-3-7-12(9-11)15-13(16)8-10-4-1-2-5-10/h1,3-4,6-7,9-10H,2,5,8H2,(H,15,16) |

| Standard InChI Key | ZORBOPPKLWIBHK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C=C1)CC(=O)NC2=CC(=CC=C2)I |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three key components:

-

Cyclopent-2-en-1-yl group: A five-membered carbocycle with one double bond, introducing strain and reactivity typical of cyclic alkenes .

-

Acetamide backbone: A –NH–C(=O)–CH2– linkage that bridges the cyclopentenyl and aryl groups, offering hydrogen-bonding capabilities and structural rigidity .

-

3-Iodophenyl substituent: A benzene ring with an iodine atom at the meta position, contributing significant molecular weight (126.90 g/mol for iodine) and influencing electronic properties through its strong electron-withdrawing effect .

The systematic IUPAC name, N-(3-iodophenyl)-2-(cyclopent-2-en-1-yl)acetamide, precisely encodes these features.

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, predictions can be made based on analogous structures:

-

¹H NMR:

-

¹³C NMR:

-

IR: Strong absorption at ~1650 cm⁻¹ (amide I band), ~1550 cm⁻¹ (amide II band), and 500–600 cm⁻¹ (C-I stretch) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

-

2-(Cyclopent-2-en-1-yl)acetic acid: Provides the cyclopentenyl-acetamide core.

-

3-Iodoaniline: Introduces the halogenated aryl amine for amide formation.

Amide Coupling Approach

A two-step sequence adapted from indium-catalyzed methodologies :

-

Cyclopentenyl Acetic Acid Synthesis:

-

Amide Bond Formation:

Reaction Conditions:

-

Temperature: 0°C → room temperature

-

Catalysts: InBr3 (30 mol%), SDBS surfactant (10 mol%) for improved solubility .

-

Yield Estimation: 65–75% based on analogous amidation reactions .

Alternative Pathway via Perlin Aldehyde

Modifying Ramesh’s protocol for similar systems :

-

Generate Perlin aldehyde (5) from protected glycals.

-

Condense with 3-iodoaniline via Michael addition, followed by oxidative amidation.

Advantages: Stereochemical control; Challenges: Multi-step purification.

Physicochemical Properties

Calculated Molecular Parameters

Thermal Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume